1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE
Description
1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with benzenesulfonyl groups and a carboxamide group
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-propan-2-ylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-16(2)21-20(24)19-15-22(29(25,26)17-9-5-3-6-10-17)13-14-23(19)30(27,28)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYCSQPEANVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzenesulfonyl Groups: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl groups.
Addition of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the piperazine derivative with isopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzenesulfonyl groups.
Scientific Research Applications
1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(BENZENESULFONYL)PIPERAZINE: Lacks the carboxamide group, making it less versatile in certain applications.
N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE: Lacks the benzenesulfonyl groups, reducing its potential interactions with biological targets.
Uniqueness
1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE is unique due to the combination of benzenesulfonyl and carboxamide groups on the piperazine ring. This structural feature enhances its chemical reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
